(Rac)-Germacrene D

Olfactory Neurobiology Insect-Plant Interactions Stereoselectivity

(Rac)-Germacrene D (CAS 37839-63-7) is the racemic mixture of the naturally occurring sesquiterpene hydrocarbon germacrene D, a volatile compound isolated from the genus Bursera and a key precursor in sesquiterpene biosynthesis across numerous plant families. As a 1:1 mixture of the (+)- and (−)-enantiomers, (Rac)-Germacrene D serves an essential role not as a biologically optimized endpoint, but as a verifiable negative or baseline control in studies requiring enantiospecific interrogation.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B15552851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Germacrene D
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+
InChIKeyGAIBLDCXCZKKJE-YZJXYJLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Rac)-Germacrene D: The Racemic Sesquiterpene as a Critical Comparator for Enantiomer-Specific Biological Studies


(Rac)-Germacrene D (CAS 37839-63-7) is the racemic mixture of the naturally occurring sesquiterpene hydrocarbon germacrene D, a volatile compound isolated from the genus Bursera and a key precursor in sesquiterpene biosynthesis across numerous plant families [1]. As a 1:1 mixture of the (+)- and (−)-enantiomers, (Rac)-Germacrene D serves an essential role not as a biologically optimized endpoint, but as a verifiable negative or baseline control in studies requiring enantiospecific interrogation. While the individual enantiomers are produced in plants by distinct, highly specific synthases with differing ecological and sensory effects [2], the racemate provides a consistent and chemically defined standard for analytical method development and for benchmarking the striking differential activity observed between its optical antipodes.

Enantiomer-comparison baseline

Supports stereochemical-control studies and enantiomer-attribution in receptor or behavioral assays.

Chiral method standard

Serves as analytical reference for chiral GC or HPLC method development and verification.

Biosynthetic benchmark

Provides defined racemic input for synthase engineering and terpene pathway validation.

Why (Rac)-Germacrene D Cannot Be Substituted with Single Enantiomers or Other Sesquiterpenes in Receptor and Behavioral Assays


The biological activity of germacrene D is fundamentally dictated by its three-dimensional configuration, meaning that the (+)- and (−)-enantiomers are recognized as distinct chemical entities by biological systems. Receptor neuron studies demonstrate a stark ~10-fold difference in activation strength between enantiomers, driven by the precise orientation of the isopropyl group within the ten-membered ring [1]. Furthermore, the compound's unique capacity to act as a biogenetic precursor, undergoing specific acid- and thermally-catalyzed rearrangements to form cadinane, eudesmane, and bourbonane-type skeletons, distinguishes it from structurally similar sesquiterpenes like β-caryophyllene [2]. Consequently, substituting (Rac)-Germacrene D with a single enantiomer or an unrelated sesquiterpene will fundamentally alter the experimental outcome in olfactory, biosynthetic pathway, or antimicrobial synergy studies, as it erases the specific 1:1 stereochemical signature required for comparative benchmarking.

Single enantiomer substitution may shift the enantiomer-specific response ratio, obscuring the known 1:1 baseline required for olfactory receptor neuron comparisons.

Structurally similar sesquiterpenes (e.g., β-caryophyllene) lack the specific stereochemistry and acid-catalyzed rearrangement chemistry, altering biosynthetic pathway tracing.

Using non-racemic or enriched mixtures removes the defined racemic benchmark, compromising enantiomer-attribution in behavioral and enzymology assays.

Quantitative Differentiation Guide: (Rac)-Germacrene D vs. Enantiopure Germacrene D and Structural Analogs


Olfactory Receptor Activation: 10-Fold Difference Between Enantiomers in Heliothine Moths

In single-cell recordings of olfactory receptor neurons from three heliothine moth species (Heliothis virescens, Helicoverpa armigera, H. assulta), (-)-germacrene D elicited a response approximately ten times stronger than its (+)-enantiomer, which itself was ten times stronger than (-)-α-ylangene. (Rac)-Germacrene D provides the baseline mixture where this differential is observable [1].

Olfactory Neuron Activation
Head-to-head
(-)-Germacrene D: 10x response
(+)-Germacrene D: 1x response
Supports enantiomer-specific olfactory baseline interpretation
GC-SCR in heliothine moth antennae; ~10-fold difference
Olfactory Neurobiology Insect-Plant Interactions Stereoselectivity

Aphid Alarm Pheromone Inhibition: (-)-Germacrene D Inhibits Response in Acyrthosiphon pisum

In behavioral assays with the pea aphid (Acyrthosiphon pisum), the minor essential oil component (-)-germacrene D directly inhibited the aphid's alarm response to its primary pheromone, (E)-β-farnesene. The racemic mixture provides a defined chemical input to study the dose-dependent inhibition of this critical pest behavior [1].

Aphid Alarm Inhibition
Head-to-head
(-)-Germacrene D inhibited alarm response
Comparator: (+)-Bicyclogermacrene (different aphid sp.)
Reported enantiomer-dependent behavioral disruption
Qualitative demonstration; species-specific context
Aphid Pest Control Semiochemicals Behavioral Ecology

Cytotoxic Selectivity Against HeLa Cells: Germacrene D vs. β-Caryophyllene

In a study fractionating volatile oils from Piper regnellii leaves, pure germacrene D exhibited specific cytotoxicity against HeLa (human cervical carcinoma) cells with an IC50 of 7 ± 1 μg/mL (34 ± 5 μM), demonstrating superior potency compared to the co-occurring major sesquiterpene, β-caryophyllene [1]. This indicates a more selective and potent cytotoxic profile.

Cytotoxicity (HeLa)
Head-to-head
IC50 = 7 ± 1 μg/mL (34 ± 5 μM) against HeLa cells
More active than β-caryophyllene in tested fraction
Supports cell-model endpoint review
MTT assay; comparator context from same study
Cancer Research Natural Product Cytotoxicity Sesquiterpene Bioactivity

Enantiospecific Biosynthesis: Separate Synthases with 85% Amino Acid Identity

The biosynthesis of (+)- and (-)-germacrene D is catalyzed by two distinct sesquiterpene synthases (Sc11 and Sc19) cloned from Solidago canadensis. These enzymes share 85% amino acid identity, yet produce enantiomerically pure products from the same substrate (farnesyl diphosphate) [1]. The racemate (Rac)-Germacrene D represents the product of a plant system co-expressing both enzymes, providing a critical benchmark for engineering enantiospecific terpene pathways.

Synthase Stereospecificity
Head-to-head
Sc19: 100% (-)-germacrene D
Sc11: 100% (+)-germacrene D (85% identity)
Supports enantiomer-attribution for synthase engineering
Absolute stereochemical specificity; E. coli expression
Metabolic Engineering Enzymology Synthetic Biology

Antibacterial Activity: Defined MIC Values Against Clinical Pathogens

Essential oils rich in germacrene D demonstrate quantifiable antibacterial activity. In one study, the oil from Bursera tomentosa, containing 11.1% germacrene-D, showed MIC values of 80 µg/mL against Staphylococcus aureus (ATCC 25923) and 100 µg/mL against Salmonella typhi (CDC 57) [1]. While direct head-to-head data for pure (Rac)-Germacrene D is limited, the literature identifies its role as an adjuvant, enhancing the efficacy of aminoglycosides and azoles, likely through a mechanism involving membrane permeabilization and disruption of membrane integrity .

Antibacterial MIC
Class-level
S. aureus: MIC 80 µg/mL; S. typhi: MIC 100 µg/mL (oil with 11.1% germacrene D)
Reported MIC context for germacrene-D-rich essential oil
Class-level inference; adjuvant mechanism reported
Antimicrobial Discovery Microbiology Adjuvant Therapy

Antifungal Activity: Broad Spectrum MIC Range Against Diverse Fungi

Essential oils with germacrene D as a major constituent (e.g., 29.8% in Seseli annuum) exhibit broad-spectrum antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µL/mL against fifteen different fungal species [1]. Additionally, in Lantana species, oils containing up to 45.1% germacrene D showed antimycobacterial activity with MICs of 80-100 µg/mL [2]. This range provides a quantitative benchmark for antifungal potency, distinguishing germacrene-D-rich fractions from other less active or more narrowly focused sesquiterpene mixtures.

Antifungal MIC
Class-level
MIC range 12.5–50 µL/mL against 15 fungi (oil with 29.8% germacrene D)
Reported antifungal MIC range for germacrene-D-rich oils
Class-level inference; broad-spectrum context; data to verify for pure compound
Antifungal Discovery Mycology Agricultural Chemistry

High-Value Procurement Scenarios: Where (Rac)-Germacrene D Provides Definitive Analytical or Experimental Leverage


Calibrant for Enantiospecific Olfactory Neuron Assays and Insect Behavior Studies

Procure (Rac)-Germacrene D as the essential baseline comparator for gas chromatography-linked single-cell recording (GC-SCR) or electroantennography (EAG) studies. Given the 10-fold difference in receptor neuron activation between the (-)- and (+)-enantiomers [1], the racemate serves as a critical internal standard to verify the enantiomeric purity of isolated fractions and to quantify the exact contribution of each enantiomer to a complex odor blend's bioactivity [2].

Benchmark Standard for Metabolic Engineering of Sesquiterpene Synthases

In synthetic biology projects focused on the heterologous production of germacrene D in yeast (Saccharomyces cerevisiae) or E. coli, (Rac)-Germacrene D is the indispensable analytical reference. Its use allows for the precise calibration of chiral gas chromatography columns to validate the enantiopurity of the product stream, a critical quality control step given that the Sc11 and Sc19 synthases produce strictly enantiopure (+)- and (-)-germacrene D, respectively [1].

Chemical Probe for Investigating Antimicrobial Synergy and Membrane Disruption

Utilize (Rac)-Germacrene D in microbiology to systematically investigate its reported mechanism as an adjuvant to aminoglycoside and azole antibiotics [1]. Its defined chemical composition is essential for conducting checkerboard assays to quantify synergistic, additive, or antagonistic effects when combined with conventional antimicrobials against panel strains such as S. aureus (ATCC 25923) and S. typhi (CDC 57) [2].

Reference Standard for the Identification of Sesquiterpene Rearrangement Products

Given its established role as a biogenetic precursor that rearranges under acidic, thermal, or photochemical conditions to yield cadinane, eudesmane, and bourbonane-type skeletons [1], (Rac)-Germacrene D is a key starting material for chemists studying biomimetic synthesis. Its procurement is necessary as a chromatographic and spectroscopic (NMR) reference for identifying and quantifying these specific rearrangement products in complex plant extracts or synthetic reaction mixtures.

Application
Selection Property
Validation Focus
Olfactory neuron assay calibration
Enantiomer-attribution review
Chiral GC baseline verification
Metabolic engineering of sesquiterpene synthases
Stereochemical-control context
Enantiopurity validation in heterologous hosts
Antimicrobial synergy screening
Antimicrobial screening context
Combination assay design with defined racemate
Biomimetic rearrangement chemistry
Chromatographic and spectroscopic reference
Structural identification of cadinane/eudesmane products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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